molecular formula C22H21NO6S2 B2635441 (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 875286-25-2

(Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2635441
CAS No.: 875286-25-2
M. Wt: 459.53
InChI Key: DFDSVGAMAPEFRU-PDGQHHTCSA-N
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Description

(Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a useful research compound. Its molecular formula is C22H21NO6S2 and its molecular weight is 459.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity Research has shown that thiazolidinone compounds, which include structures similar to the specified chemical, exhibit notable antiproliferative activity against human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety significantly influences their anticancer properties. Compounds within this category have demonstrated potency in inducing apoptosis in cancer cells (Chandrappa et al., 2009).

Antiangiogenic and Antitumor Effects Similar compounds have been found to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These thioxothiazolidin-4-one derivatives have shown effectiveness in reducing tumor volume, cell number, and extending the life span of mice bearing tumors, while also suppressing endothelial proliferation (Chandrappa et al., 2010).

Fluorescence Properties for Metal Ion Detection A derivative of the specified compound was synthesized and characterized for its fluorescent properties. It demonstrated a specific fluorescent quenching effect in the presence of Co2+, indicating potential use as a selective fluorescent chemical sensor for this metal ion (Li Rui-j, 2013).

Antimicrobial and Antibacterial Activities Several derivatives of thiazolidinone exhibit significant antimicrobial and antibacterial activities. These compounds have been shown to be effective against a range of Gram-positive bacteria, including multidrug-resistant strains. Their structure-activity relationships have been explored to understand the factors influencing their antimicrobial efficacy (Song et al., 2015).

Potential in HIV-1 and JSP-1 Inhibition In the context of viral infections, certain thioxothiazolidinone derivatives have been synthesized and evaluated as potential inhibitors of HIV-1 and JSP-1, demonstrating the versatility of these compounds in addressing various health challenges (Kamila et al., 2011).

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S2/c1-3-5-16(20(25)26)23-19(24)18(31-22(23)30)12-15-10-11-17(29-15)13-6-8-14(9-7-13)21(27)28-4-2/h6-12,16H,3-5H2,1-2H3,(H,25,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDSVGAMAPEFRU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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